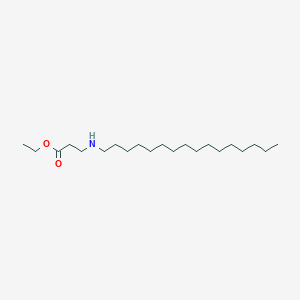

Ethyl 3-(hexadecylamino)propanoate

Description

Overview of β-Amino Acid Derivatives and Their Ester Analogues

β-Amino acids are structural isomers of the more common α-amino acids, which are the fundamental building blocks of proteins. The key difference lies in the position of the amino group relative to the carboxyl group; in β-amino acids, the amino group is attached to the second carbon atom (the β-carbon) from the carboxyl group. This seemingly small change has profound implications for their chemical and biological properties.

Derivatives of β-amino acids, including their ester analogues, are of significant interest in various scientific fields. They are frequently used in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. The altered backbone of β-amino acid-containing peptides can confer increased stability against enzymatic degradation compared to their natural counterparts. epa.gov Furthermore, these derivatives serve as versatile building blocks for the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products. epa.gov

The esterification of the carboxylic acid group, for instance, to form an ethyl ester, modifies the polarity and reactivity of the molecule. This can be a crucial step in both synthetic strategies and in tuning the final properties of the compound.

Structural Classification of N-Substituted Propanoates

N-Alkyl Substituted: The nitrogen is bonded to an alkyl group. These can be further divided into short-chain and long-chain N-alkyl substituted compounds. Ethyl 3-(hexadecylamino)propanoate falls into this category, specifically as a long-chain N-alkyl substituted derivative.

N-Aryl Substituted: The nitrogen is attached to an aromatic ring, such as a phenyl group.

N-Acyl Substituted: The nitrogen is bonded to a carbonyl group, forming an amide linkage.

The length and branching of the N-alkyl chain can significantly influence the compound's physical properties, such as its melting point, boiling point, and solubility.

Rationale for Research into Long-Chain Alkyl Substituents in β-Amino Esters

The incorporation of long-chain alkyl substituents, such as the hexadecyl group (a 16-carbon chain) in this compound, is a deliberate strategy to impart specific properties to the molecule. The primary reasons for this area of research include:

Increased Lipophilicity: The long hydrocarbon tail is highly nonpolar, which significantly increases the molecule's affinity for nonpolar environments. This property is crucial for applications involving interactions with cell membranes or for creating compounds that are soluble in oils and other nonpolar solvents.

Self-Assembly: Molecules with a polar head group (the amino and ester functionalities) and a long nonpolar tail are known as amphiphiles. In certain solvents or at specific concentrations, these molecules can spontaneously organize into ordered structures like micelles, bilayers, and vesicles. This self-assembly behavior is fundamental to many biological processes and has applications in drug delivery, materials science, and nanotechnology.

Surface Activity: The amphiphilic nature of these compounds can also make them effective surfactants, with the ability to lower the surface tension between two liquids or between a liquid and a solid.

Research into these long-chain derivatives aims to understand and harness these properties for the development of new materials and functional molecules.

Contextualizing this compound within the Broader Field of Amine and Ester Chemistry

This compound is a member of two major functional group families in organic chemistry: amines and esters.

Amines: The presence of a secondary amine (a nitrogen atom bonded to two carbon atoms and one hydrogen) makes the molecule basic and nucleophilic. This means it can react with acids and electrophiles. The long hexadecyl chain can sterically hinder reactions at the nitrogen atom compared to smaller amines.

Esters: The ethyl ester group is relatively stable but can undergo hydrolysis (reaction with water) under acidic or basic conditions to yield the corresponding carboxylic acid (3-(hexadecylamino)propanoic acid) and ethanol (B145695). This reaction is a cornerstone of ester chemistry.

The synthesis of this compound is a practical application of fundamental organic reactions. A common and efficient method for its preparation is the aza-Michael addition . researchgate.netresearchgate.net This reaction involves the conjugate addition of a primary amine (hexadecylamine) to an α,β-unsaturated ester (ethyl acrylate). This method is often favored for its high yields and relatively mild reaction conditions. nih.govrsc.org

Detailed Research Findings

While specific published data for this compound is limited, its properties can be inferred from established chemical principles and data on analogous compounds.

Synthesis and Spectroscopic Characterization

The synthesis of this compound would typically proceed via the aza-Michael addition of hexadecylamine (B48584) to ethyl acrylate (B77674). The reaction progress can be monitored by standard techniques such as thin-layer chromatography (TLC).

The expected spectroscopic data for the resulting compound, based on analogous N-substituted ethyl propanoates, would be as follows: rsc.org

1H NMR: The spectrum would show characteristic signals for the ethyl group of the ester (a triplet and a quartet), methylene (B1212753) protons adjacent to the nitrogen and the carbonyl group, and the long hexadecyl chain (a complex series of signals in the aliphatic region).

13C NMR: The carbon spectrum would display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the propanoate backbone, and a series of peaks corresponding to the 16 carbons of the hexadecyl chain.

IR Spectroscopy: The infrared spectrum would be expected to show a strong absorption band for the C=O stretch of the ester group (typically around 1730 cm-1) and a C-N stretching vibration, as well as characteristic C-H stretching and bending vibrations for the alkyl groups.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the ethyl ester group and fragmentation along the hexadecyl chain.

Data Tables

Properties

IUPAC Name |

ethyl 3-(hexadecylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21(23)24-4-2/h22H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBANCYONYOPMOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901007929 | |

| Record name | Ethyl N-hexadecyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901007929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88074-68-4 | |

| Record name | NSC29347 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-hexadecyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901007929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of N Substituted β Aminopropanoates

X-ray Crystallography and Solid-State Structural Analysis

Crystal Structure Determination of Long-Chain Amino Esters

The definitive method for elucidating the atomic-level three-dimensional structure of crystalline solids is single-crystal X-ray diffraction. This powerful technique provides precise coordinates of each atom within the unit cell, offering unparalleled insight into bond lengths, bond angles, and torsional angles. For long-chain N-substituted β-aminopropanoates, obtaining suitable single crystals for diffraction studies can be challenging due to the flexibility of the long alkyl chains, which can lead to disordered structures.

However, studies on analogous long-chain amino acid esters, such as the homologous series of L-alanine alkyl ester hydrochlorides, have provided a robust framework for understanding the crystallographic features of these amphiphilic molecules. nih.gov In such studies, single crystals are grown, typically by slow evaporation of a suitable solvent, and then subjected to X-ray analysis. The diffraction pattern obtained is used to construct an electron density map, from which the molecular structure is determined.

Table 1: Representative Crystallographic Data for a Related Long-Chain Amino Ester (L-Alanine Lauryl Ester Hydrochloride)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.58 |

| b (Å) | 7.25 |

| c (Å) | 42.3 |

| β (°) | 91.5 |

| Volume (ų) | 1712 |

| Z (molecules/unit cell) | 4 |

Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from single-crystal X-ray diffraction.

Molecular Packing and Conformational Analysis in the Solid State

The solid-state structure of long-chain N-substituted β-aminopropanoates is characterized by a distinct segregation of their polar and nonpolar moieties, leading to the formation of well-defined layered structures. The molecular packing is primarily driven by a combination of hydrogen bonding at the polar head groups and van der Waals interactions between the long alkyl chains.

Based on analyses of related long-chain amino esters, a key feature of the molecular packing is the formation of bilayers. nih.gov Within these bilayers, the molecules are arranged in an interdigitated fashion, where the alkyl chains of molecules in one layer penetrate into the space between the alkyl chains of the opposing layer. This interdigitation maximizes the van der Waals forces between the chains, contributing significantly to the stability of the crystal lattice.

The conformation of the molecules in the solid state is also a critical aspect. The long hexadecyl chain in Ethyl 3-(hexadecylamino)propanoate is expected to adopt a largely extended, all-trans conformation to facilitate dense packing. The polar head group, consisting of the secondary amine and the ethyl ester function, will be involved in a network of intermolecular hydrogen bonds. Specifically, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group and potentially the nitrogen atom itself can act as hydrogen bond acceptors. These hydrogen bonds create a cohesive network within the polar layers of the bilayer structure.

Table 2: Key Features of Molecular Packing in Long-Chain Amino Esters

| Structural Feature | Description |

| Overall Arrangement | Lamellar bilayer structure with distinct polar and nonpolar regions. |

| Alkyl Chain Packing | Tilted and interdigitated arrangement of the long alkyl chains to maximize van der Waals interactions. |

| Alkyl Chain Conformation | Predominantly all-trans conformation to allow for efficient packing. |

| Polar Group Interactions | Extensive intermolecular hydrogen bonding network involving the amine and ester functionalities. |

| Driving Forces | A combination of hydrogen bonding in the polar layers and hydrophobic interactions (van der Waals forces) in the nonpolar regions. |

Theoretical and Computational Chemistry of N Alkyl β Aminopropanoates

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. nih.gov The potential energy surface (PES) of a molecule like this is complex, featuring many local minima corresponding to different conformers. rsc.orgnih.gov The global minimum represents the most stable conformation. For the hexadecyl chain, steric hindrance dictates a preference for a staggered, all-trans (anti-periplanar) arrangement to minimize van der Waals repulsion between adjacent methylene (B1212753) units, similar to what is observed in simple alkanes like butane. suniv.ac.in Any deviation from this extended conformation, such as gauche interactions, would introduce an energetic penalty.

The energy landscape of such molecules can be described as a multifunnel system, where different regions of the conformational space correspond to distinct structural motifs, such as the extended alkyl chain and various orientations of the polar head group. rsc.org

A significant feature influencing the conformation of the polar head group is the potential for intramolecular hydrogen bonding (IHB). In Ethyl 3-(hexadecylamino)propanoate, a hydrogen bond can form between the amine hydrogen (N-H) as the donor and the carbonyl oxygen (C=O) of the ester group as the acceptor. This interaction leads to the formation of a pseudo-six-membered ring, which imparts considerable conformational stability.

Studies on analogous ethyl β-alkylamino-propionates have shown that this type of hydrogen bonding is a predominant feature in dilute, non-polar solutions. The formation of this N-H···O=C bond is confirmed by spectroscopic techniques and supported by theoretical calculations. nih.gov This intramolecular interaction locks the head group into a more rigid, planar-like arrangement. The strength of this hydrogen bond is a balance between the electronic nature of the donor and acceptor groups and the geometric constraints of forming the cyclic structure. Theoretical investigations on similar systems, such as β-enamino esters, have demonstrated that the formation of such quasi-six-membered rings through IHB is energetically favorable. nih.gov

| Parameter | Description | Typical Value |

|---|---|---|

| d(N-H) | Length of the nitrogen-hydrogen bond (donor) | ~1.01 Å |

| d(H···O) | Length of the hydrogen bond | ~1.8 - 2.2 Å |

| d(N···O) | Distance between nitrogen and oxygen atoms | ~2.6 - 2.9 Å |

| ∠(N-H···O) | Angle of the hydrogen bond | ~130° - 150° |

The conformation of an amphiphilic molecule like this compound is highly dependent on its environment, particularly the polarity of the solvent. nih.gov

In non-polar solvents (e.g., hexane, carbon tetrachloride): The molecule tends to adopt conformations that maximize intramolecular interactions. The intramolecular N-H···O=C hydrogen bond is expected to be strong and persistent, as there are no solvent molecules to compete for hydrogen bonding sites. The long hexadecyl chain will likely remain in a flexible, extended state.

In polar protic solvents (e.g., water, ethanol): The solvent molecules can act as both hydrogen bond donors and acceptors, competing with and disrupting the intramolecular hydrogen bond. scirp.org The polar head group will preferentially form intermolecular hydrogen bonds with the solvent. This leads to a more "open" conformation of the head group. Simultaneously, the hydrophobic effect will drive the non-polar hexadecyl chains to aggregate, shielding them from the polar solvent. This can lead to self-assembly into structures like micelles or bilayers, a process that has been extensively studied using molecular dynamics simulations for similar amphiphilic molecules. core.ac.ukacs.orgmdpi.com In such aggregates, the alkyl chains would be in the core, and the solvated polar head groups would face the solvent. Theoretical studies on related β-amino acids have shown that solvation generally stabilizes conformations and reduces the energy differences between them compared to the gas phase. scirp.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com For this compound, DFT calculations can provide valuable information about its geometry, stability, and reactivity. By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution, which governs the molecule's chemical behavior.

DFT calculations can be used to predict the electronic properties of this compound. Analysis of the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-poor regions of the molecule. The nitrogen atom of the secondary amine and the carbonyl oxygen of the ester are expected to be the most electron-rich (nucleophilic) sites, while the amine hydrogen and the carbonyl carbon are electron-poor (electrophilic).

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting reactivity. nih.gov

HOMO: For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, consistent with its role as a nucleophile and a Brønsted-Lowry base.

LUMO: The LUMO is likely to be centered around the carbonyl group of the ester, indicating its susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. The long, electron-donating hexadecyl chain is expected to have a modest influence on the electronic properties of the reactive head group, primarily through an inductive effect. uel.ac.uknih.gov

| Property | Description | Predicted Characteristic |

|---|---|---|

| HOMO Localization | Region of highest occupied molecular orbital | Primarily on the secondary amine (N atom) |

| LUMO Localization | Region of lowest unoccupied molecular orbital | Primarily on the ester carbonyl group (C=O) |

| Nucleophilic Sites | Electron-rich centers | Nitrogen atom, Carbonyl oxygen |

| Electrophilic Sites | Electron-poor centers | Amine proton, Carbonyl carbon |

This compound is synthesized via the aza-Michael addition of hexadecylamine (B48584) to ethyl acrylate (B77674). DFT calculations can provide detailed mechanistic insights into this reaction. The reaction proceeds through a nucleophilic attack of the amine's lone pair of electrons on the β-carbon of the acrylate ester, which is electron-deficient due to the conjugation with the carbonyl group.

Computational studies of aza-Michael additions reveal the transition state structures and activation energies for the key steps. researchgate.net The mechanism typically involves the formation of a zwitterionic intermediate after the initial nucleophilic attack. This is followed by a proton transfer, which can be either an intramolecular process or mediated by a solvent molecule, to yield the final product. DFT studies can elucidate the role of catalysts (acid or base) and the effect of the solvent on the reaction pathway and kinetics, confirming that the reaction is often more favorable in polar solvents that can stabilize the charged intermediates and transition states. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are indispensable for studying the dynamic behavior of large, flexible molecules like this compound. ualberta.ca MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes and intermolecular interactions over time. acs.org

For a single molecule in a vacuum or a non-polar solvent, MD simulations can map out the conformational energy landscape, showing the transitions between different staggered and eclipsed forms of the alkyl chain and the dynamics of the intramolecular hydrogen bond.

More powerfully, MD simulations are used to study the collective behavior of many molecules. Given its amphiphilic nature, this compound is expected to self-assemble in aqueous environments. MD simulations can model this process, showing how randomly distributed monomers aggregate to form micelles or other ordered structures. core.ac.ukmdpi.com These simulations provide atomistic details of the structure of these aggregates, including the arrangement of the hydrophobic tails in the core and the hydration of the polar head groups at the surface. Such simulations are computationally intensive but offer unparalleled insight into the supramolecular chemistry of these compounds.

Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters is a cornerstone of modern computational chemistry, providing invaluable insights into the structure and electronic environment of molecules. For N-alkyl β-aminopropanoates such as this compound, these predictive methods are instrumental in complementing and guiding experimental analyses. Density Functional Theory (DFT) has emerged as a particularly powerful tool for the accurate calculation of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govresearchgate.net

Computational approaches to predict NMR chemical shifts for organic molecules have become increasingly reliable. nih.gov Methodologies like the Gauge-Including Atomic Orbital (GIAO) method, often paired with DFT functionals such as B3LYP, are frequently employed to calculate the nuclear shielding tensors of atomic nuclei. nih.gov These shielding tensors, which describe the electronic shielding at a nucleus due to the surrounding electron density, can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net For a molecule like this compound, this would involve first optimizing the three-dimensional molecular geometry using a suitable level of theory and basis set. Following geometry optimization, single-point NMR calculations are performed. nih.gov The accuracy of these predictions is often high, with reported mean absolute errors for ¹³C and ¹H chemical shifts being significantly low, although the accuracy can be lower for open-shell species compared to closed-shell ones. nih.govnih.gov The choice of functional and basis set, as well as the modeling of solvent effects, are critical factors in achieving high accuracy. nih.gov

The prediction of vibrational spectra, such as those obtained from IR spectroscopy, also heavily relies on computational methods. These methods calculate the vibrational frequencies and intensities of a molecule's normal modes. youtube.com For esters, characteristic vibrational frequencies, such as the C=O carbonyl stretch, are of particular interest. youtube.com Theoretical calculations can not only predict the position of these bands but also help in assigning them to specific molecular motions. This is especially useful in the "fingerprint region" of the IR spectrum, where vibrations from multiple parts of the molecule contribute to a complex pattern of absorptions. youtube.com For this compound, computational methods can help distinguish the various C-H, N-H, C-O, and C-N stretching and bending vibrations. While harmonic frequency calculations are common, more advanced and computationally intensive anharmonic calculations can provide even greater accuracy, which is particularly important for systems with intramolecular hydrogen bonding. acs.org Machine learning models are also emerging as a rapid and accurate alternative for predicting IR spectra directly from a molecule's 3D structure. arxiv.org

Table 1: Predicted Spectroscopic Parameters for this compound This table is illustrative and presents the type of data that would be generated from DFT calculations. The values are hypothetical and based on typical ranges for similar functional groups.

| Parameter | Predicted Value | Method |

|---|---|---|

| ¹H NMR Chemical Shift (δ, ppm) | ||

| -CH₃ (ester) | 1.25 | GIAO-B3LYP/6-31G(d) |

| -OCH₂- (ester) | 4.15 | GIAO-B3LYP/6-31G(d) |

| -CH₂-C=O | 2.50 | GIAO-B3LYP/6-31G(d) |

| -CH₂-NH- | 2.90 | GIAO-B3LYP/6-31G(d) |

| -NH-CH₂- (hexyl) | 2.70 | GIAO-B3LYP/6-31G(d) |

| -(CH₂)₁₄- | 1.2-1.6 | GIAO-B3LYP/6-31G(d) |

| -CH₃ (hexyl) | 0.88 | GIAO-B3LYP/6-31G(d) |

| ¹³C NMR Chemical Shift (δ, ppm) | ||

| C=O (ester) | 172.5 | GIAO-B3LYP/6-31G(d) |

| -OCH₂- (ester) | 60.5 | GIAO-B3LYP/6-31G(d) |

| -CH₃ (ester) | 14.2 | GIAO-B3LYP/6-31G(d) |

| -CH₂-C=O | 35.0 | GIAO-B3LYP/6-31G(d) |

| -CH₂-NH- | 45.0 | GIAO-B3LYP/6-31G(d) |

| -NH-CH₂- (hexyl) | 50.0 | GIAO-B3LYP/6-31G(d) |

| -(CH₂)₁₄- | 22-32 | GIAO-B3LYP/6-31G(d) |

| -CH₃ (hexyl) | 14.1 | GIAO-B3LYP/6-31G(d) |

| IR Vibrational Frequencies (cm⁻¹) | ||

| N-H stretch | 3300-3500 | B3LYP/6-31G(d) |

| C-H stretch (alkyl) | 2850-2960 | B3LYP/6-31G(d) |

| C=O stretch (ester) | 1735-1750 | B3LYP/6-31G(d) |

| C-O stretch (ester) | 1150-1250 | B3LYP/6-31G(d) |

| C-N stretch | 1020-1250 | B3LYP/6-31G(d) |

Rational Design of β-Amino Ester Derivatives

The rational design of β-amino ester derivatives is a key area of research focused on tailoring the molecular structure to achieve specific functions and properties. This process often involves computational studies to establish structure-property relationships, allowing for the targeted modification of a parent molecule like this compound. nih.gov These modifications can be aimed at enhancing therapeutic efficacy, improving biocompatibility, or creating materials with novel characteristics.

One significant application of rationally designed β-amino esters is in the field of gene delivery. Poly(β-amino ester)s (PβAEs) are a class of biodegradable polymers that have been extensively studied as non-viral vectors for gene therapy. nih.gov The structure of these polymers can be readily tailored to optimize their performance. nih.gov For instance, the end-groups of PβAEs can be modified to enhance their ability to bind and deliver nucleic acids. google.com By reacting an amine-terminated PβAE with an electrophile, or an acrylate-terminated PβAE with a nucleophile, a wide range of derivatives can be created with improved properties. google.com The long hexadecyl chain of this compound suggests that it could serve as a monomer or a modifying agent for such polymers, imparting hydrophobicity and potentially influencing the self-assembly and stability of gene-carrying nanoparticles.

Another area where the rational design of β-amino esters is crucial is in the development of therapeutics with controlled activity and metabolism. For example, ester-containing analogues of the drug emixustat (B1264537) have been designed as short-acting visual cycle modulators. acs.org The ester functionality is susceptible to hydrolysis by esterases, allowing for a tunable duration of action. acs.org This principle could be applied to derivatives of this compound, where the ester group and the long alkyl chain could be modified to control the rate of metabolic clearance and the compound's pharmacokinetic profile. Computational studies can help predict how changes in the molecular structure will affect properties such as lipophilicity, binding affinity to target proteins, and susceptibility to enzymatic degradation.

Furthermore, the β-amino ester motif itself is a dynamic chemical platform. The aza-Michael addition reaction used to synthesize many β-amino esters is reversible, allowing for the design of dynamic and adaptable materials. researchgate.net This chemistry can be harnessed to create recyclable thermosets and materials for applications like 3D printing. researchgate.net By designing derivatives of this compound with specific functional groups, it may be possible to create novel monomers for the synthesis of such advanced materials. The long alkyl chain could introduce properties such as self-assembly or liquid crystallinity into the resulting polymers.

Table 2: Strategies for the Rational Design of β-Amino Ester Derivatives

| Design Strategy | Molecular Modification | Potential Application |

|---|---|---|

| Enhanced Gene Delivery | Incorporation into poly(β-amino ester) backbone or use as an end-capping agent. | Creation of more stable and efficient non-viral gene vectors. nih.govmdpi.com |

| Controlled Drug Action | Modification of the ester or N-alkyl group to tune susceptibility to enzymatic hydrolysis. | Development of short-acting therapeutics with predictable metabolism. acs.org |

| Advanced Materials | Introduction of polymerizable groups (e.g., acrylates) or other reactive moieties. | Synthesis of recyclable thermosets, adaptable networks, and materials for 3D printing. researchgate.net |

| Improved Biocompatibility | PEGylation or incorporation of other hydrophilic groups. | Reduction of cytotoxicity and improvement of in vivo performance. |

| Targeted Delivery | Conjugation of targeting ligands (e.g., peptides, antibodies) to the amino or ester terminus. | Development of drug delivery systems that can accumulate at specific sites in the body. |

Chemical Reactivity and Mechanistic Investigations of Long Chain β Aminopropanoate Esters

Hydrolysis Mechanisms of the Ester Bond

The cleavage of the ester bond in Ethyl 3-(hexadecylamino)propanoate is a fundamental reaction that can be catalyzed by both acids and bases. The presence of the long N-hexadecyl chain introduces hydrophobic effects that can significantly modulate the kinetics and thermodynamics of this process.

Kinetics and Thermodynamics of Acid- and Base-Catalyzed Hydrolysis

The hydrolysis of esters can proceed through different mechanisms depending on the pH of the solution.

Acid-Catalyzed Hydrolysis:

In acidic conditions, the hydrolysis of esters is a reversible process. nih.gov The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. google.com For β-alanine ethyl ester, a related compound, the kinetics of acid hydrolysis have been studied, and Arrhenius parameters have been determined. rsc.org The presence of the protonated amino group in close proximity to the ester can influence the reaction rate through electrostatic interactions. rsc.org

The general mechanism for acid-catalyzed ester hydrolysis (AAC2) is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the alkoxy group.

Elimination of the alcohol (ethanol) to form a protonated carboxylic acid.

Deprotonation to yield the carboxylic acid and regenerate the acid catalyst.

The equilibrium of this reaction can be shifted towards the products by using a large excess of water. nih.gov

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. nih.gov The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is generally a more efficient method for ester cleavage than acid-catalyzed hydrolysis. google.com

The mechanism for base-catalyzed ester hydrolysis (BAC2) involves the following steps:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.

Collapse of the tetrahedral intermediate, with the expulsion of the alkoxide ion (ethoxide).

An acid-base reaction between the carboxylic acid and the alkoxide ion, which is a strong base, to form the carboxylate salt and the alcohol. This final step is essentially irreversible and drives the reaction to completion. google.com

Studies on the hydrolysis of other long-chain esters have provided insights into the thermodynamic parameters of this process. For instance, the thermodynamic parameters for the transfer of N-acetyl ethyl esters of various amino acids, including β-alanine, from organic solvents to water have been determined, highlighting the role of the hydrophobic side chains. nih.gov The long hexadecyl chain in this compound is expected to have a significant impact on the thermodynamics of its hydrolysis due to hydrophobic interactions.

Micellar Effects on Hydrolysis Rates

Due to its amphiphilic nature, this compound can form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). The formation of these aggregates can significantly influence the rate of hydrolysis.

Cationic micelles, in particular, have been shown to catalyze the hydrolysis of esters. rsc.org The positively charged surface of the micelle can stabilize the negatively charged tetrahedral intermediate formed during base-catalyzed hydrolysis, thereby lowering the activation energy and increasing the reaction rate. rsc.org This catalytic effect is a hallmark of micellar catalysis and is dependent on the partitioning of the ester substrate between the aqueous phase and the micellar phase.

The general model for micellar catalysis involves the following:

Concentration of Reactants: The hydrophobic ester molecules are incorporated into the micellar core, while the hydrophilic nucleophile (e.g., hydroxide ions) is attracted to the charged micellar surface, leading to an increase in the local concentration of reactants.

Stabilization of the Transition State: The micellar environment can provide a more favorable medium for the transition state of the reaction compared to the bulk aqueous solution. For ester hydrolysis, the stabilization of the tetrahedral intermediate is a key factor. rsc.org

Studies on the hydrolysis of similar amphiphilic esters in the presence of micelles have demonstrated that the rate enhancement is dependent on the surfactant concentration, temperature, and the presence of co-solvents. rsc.org The long hexadecyl chain of this compound would strongly favor its incorporation into micelles, making its hydrolysis particularly susceptible to micellar effects. The table below illustrates the effect of different micellar systems on the hydrolysis rates of a model ester.

| Micellar System | Substrate | Rate Enhancement Factor | Reference |

| Cationic Micelles | p-Nitrophenyl acetate | Up to 100-fold | rsc.org |

| Anionic Micelles | p-Nitrophenyl acetate | Inhibition | rsc.org |

This table provides a generalized representation of micellar effects on ester hydrolysis based on available literature on model systems.

Reactions at the Amine Functionality

The secondary amine group in this compound is a key site for chemical modification, allowing for the introduction of various functional groups through N-alkylation and N-acylation reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation:

The secondary amine can be further alkylated to form a tertiary amine. This reaction typically involves the use of an alkylating agent, such as an alkyl halide, in the presence of a base to neutralize the acid formed during the reaction. However, controlling the extent of alkylation can be challenging, as the resulting tertiary amine can be more nucleophilic than the starting secondary amine, potentially leading to the formation of quaternary ammonium (B1175870) salts. wikipedia.org

More selective methods for N-alkylation have been developed, including reductive amination with aldehydes and ketones, and catalytic methods using alcohols as alkylating agents. rsc.orgacs.orgorganic-chemistry.org For long-chain amines, specific conditions might be required to overcome steric hindrance and ensure good yields.

N-Acylation:

The secondary amine can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides to form an amide. This reaction is generally high-yielding and is a common method for introducing new functional groups or for protecting the amine functionality. jeeadv.ac.in The N-acylation of β-amino esters can lead to the formation of N-acyl-β-amino esters, which are valuable building blocks in organic synthesis.

Derivatization for Enhanced Functionality

The ability to modify the amine functionality allows for the synthesis of a wide range of derivatives with tailored properties. For example, the introduction of a hydrophilic group via N-alkylation or N-acylation could alter the amphiphilic nature of the molecule, affecting its solubility and self-assembly behavior.

Derivatization can also be used to introduce specific functionalities for applications such as:

Bioconjugation: Introduction of reactive groups for coupling to biomolecules.

Metal Chelation: Incorporation of ligands for binding metal ions.

Responsive Materials: Introduction of groups that respond to external stimuli like pH or light.

Reactions at the Ester Functionality

Besides hydrolysis, the ester group of this compound can undergo several other important reactions.

Transesterification:

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction is typically catalyzed by an acid or a base and is an equilibrium process. rsc.org Driving the reaction to completion often requires using a large excess of the new alcohol or removing one of the products from the reaction mixture. The transesterification of long-chain esters is a key reaction in the production of biodiesel from vegetable oils. nih.gov For this compound, transesterification with a different alcohol would yield a new ester with potentially different physical and chemical properties.

Reduction:

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction would convert this compound into 3-(hexadecylamino)propan-1-ol. This transformation is useful for synthesizing long-chain amino alcohols, which are valuable intermediates in various chemical syntheses.

Ammonolysis/Aminolysis:

Esters can react with ammonia (B1221849) (ammonolysis) or amines (aminolysis) to form amides. chemistrysteps.comyoutube.com This reaction is generally slower than the reaction of acyl chlorides with amines but can be driven to completion by heating. The reaction of this compound with ammonia would yield 3-(hexadecylamino)propanamide.

The following table summarizes the key reactions at the ester functionality:

| Reaction | Reagent(s) | Product(s) |

| Transesterification | R'OH, Acid or Base catalyst | 3-(Hexadecylamino)propanoate of R' and Ethanol (B145695) |

| Reduction | LiAlH4, then H2O | 3-(Hexadecylamino)propan-1-ol and Ethanol |

| Ammonolysis | NH3 | 3-(Hexadecylamino)propanamide and Ethanol |

Transesterification Processes

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a fundamental reaction for modifying the properties of this compound. This reaction can be achieved through various catalytic methods, with enzymatic catalysis offering a green and selective alternative to traditional chemical routes.

Lipases, a class of enzymes that hydrolyze fats, are particularly effective for catalyzing the transesterification of long-chain esters in non-aqueous or biphasic systems. nih.govnih.govmdpi.com The long hexadecyl chain of this compound makes it a suitable substrate for lipase-catalyzed reactions, which often proceed with high efficiency and selectivity under mild conditions. mdpi.com

The mechanism of lipase-catalyzed transesterification typically follows a "ping-pong bi-bi" kinetic model. In this mechanism, the lipase's active site first acylates with the ester substrate, releasing the original alcohol. The acylated enzyme intermediate then reacts with the new alcohol to form the new ester and regenerate the free enzyme. nih.gov For long-chain esters, the reaction is often carried out in organic solvents or in emulsion systems to overcome the low miscibility of the substrates. nih.gov

Several factors influence the efficiency of lipase-catalyzed transesterification, including the choice of lipase (B570770), solvent, temperature, and the nature of the acyl acceptor (the new alcohol). For instance, studies on the transesterification of similar long-chain fatty acid esters have shown that immobilized lipases, such as those from Candida antarctica (CALB), often exhibit enhanced stability and reusability. mdpi.com The reaction temperature is also a critical parameter, with an optimal range typically observed to maximize enzyme activity while minimizing thermal denaturation. nih.gov

Table 1: Representative Conditions for Lipase-Catalyzed Transesterification of Long-Chain Esters

| Lipase Source | Substrate | Acyl Acceptor | Solvent | Temperature (°C) | Yield (%) | Reference |

| Candida antarctica Lipase B (CALB) | Ethyl Oleate | Lignin | Ionic Liquids | 50-70 | ~30 | mdpi.com |

| Candida rugosa Lipase | Tributyrin | Hexanol | n-Hexane | 50 | 95.3 | researchgate.net |

| Free Lipases | Animal Fat | Methanol (B129727) | - | 30-50 | >90 | mdpi.com |

Amidation Reactions for Conjugate Formation

The secondary amine functionality in this compound allows for amidation reactions, enabling the covalent attachment of this lipophilic moiety to other molecules, such as peptides or other bioactive compounds. This is a crucial strategy for enhancing the lipophilicity and modifying the pharmacokinetic properties of polar molecules.

Amidation reactions typically involve the activation of a carboxylic acid group on the conjugating partner, which then reacts with the secondary amine of the β-aminopropanoate. Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. luxembourg-bio.com

The synthesis of N-substituted peptide amides often utilizes solid-phase peptide synthesis (SPPS) methodologies. google.com In such a strategy, a peptide chain can be assembled on a solid support, and the final N-alkylation or coupling with a molecule like this compound can be performed as one of the terminal steps. The direct N-alkylation of amino acid esters and amides using alcohols has also been explored, offering an atom-economical approach. nih.govd-nb.info

The reaction conditions for amidation, including the choice of coupling reagents, solvent, and temperature, are critical for achieving high yields and preserving the stereochemical integrity of the reactants, particularly when dealing with chiral molecules.

Table 2: Common Coupling Reagents for Amidation Reactions

| Coupling Reagent | Additive | Typical Solvent | Key Features |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | DMF, DCM | Water-soluble carbodiimide, easy workup. |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt | DCM, THF | Forms insoluble dicyclohexylurea (DCU) byproduct. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIEA (N,N-Diisopropylethylamine) | DMF, NMP | Highly efficient, often used for difficult couplings. |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIEA | DMF | Effective for sterically hindered amino acids. |

Note: This table provides a general overview of common amidation reagents and conditions applicable to the secondary amine of this compound.

Stereochemical Implications of Reactions

As β-aminopropanoate esters can possess a chiral center at the β-position, the stereochemical outcome of their reactions is a significant consideration.

Racemization Pathways and Control

Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, can be a significant issue in reactions involving β-amino esters, particularly under basic or harsh thermal conditions. nih.govresearchgate.net The presence of an enolizable proton alpha to the ester carbonyl can facilitate racemization through the formation of a planar enolate intermediate.

For N-substituted β-amino esters, the nature of the N-substituent can influence the rate of racemization. Bulky substituents, such as the hexadecyl group in this compound, may sterically hinder the approach of a base to the α-proton, potentially slowing down the rate of racemization compared to less substituted analogs. However, prolonged exposure to basic conditions or elevated temperatures should still be avoided to maintain stereochemical purity.

In the context of amidation reactions, particularly in peptide synthesis, the use of coupling reagents with additives like HOBt or its derivatives is a standard practice to minimize racemization of the activated carboxylic acid component. luxembourg-bio.com For the β-amino ester itself, careful control of reaction conditions, such as using non-basic conditions where possible and maintaining low reaction temperatures, is crucial for preserving its stereochemical integrity.

Diastereoselective Transformations

When this compound, or a derivative thereof, is reacted with another chiral molecule, the formation of diastereomers is possible. Controlling the diastereoselectivity of such transformations is a key challenge in asymmetric synthesis.

The stereochemical outcome of reactions involving β-amino esters can be influenced by the existing stereocenter and the reaction conditions. For instance, in the alkylation of enolates derived from β-amino esters, the approach of the electrophile can be directed by the stereochemistry of the starting material, leading to a preference for one diastereomer over the other. scielo.br

The synthesis of chiral β-amino acids and their derivatives often employs stereoselective methods, such as the use of chiral auxiliaries or catalysts. google.comnih.govwustl.edu For example, the addition of organometallic reagents to chiral N-sulfinylimines is a well-established method for the diastereoselective synthesis of β-amino esters. nih.gov While specific studies on the diastereoselective transformations of this compound are not extensively documented, the principles derived from related systems provide a framework for predicting and controlling the stereochemical outcomes of its reactions. The long hexadecyl chain may also exert long-range stereoelectronic effects that could influence the diastereoselectivity of certain reactions.

Enzymatic Biotransformations and Biocatalysis Involving β Aminopropanoate Esters

Enzymatic Synthesis of β-Amino Esters

Enzymes, particularly those that are commercially available and stable, are increasingly used to forge the carbon-nitrogen bonds central to β-amino esters. researchgate.net These biocatalytic methods often circumvent the need for harsh reagents or expensive metal catalysts. mdpi.com

The Michael addition, a conjugate addition reaction, is a direct method for synthesizing β-amino esters. Enzymes, demonstrating their catalytic promiscuity, can effectively catalyze the addition of amines to α,β-unsaturated esters like acrylates. researchgate.net Lipases, in particular, have been shown to facilitate this C-N bond formation.

A notable example is the use of immobilized lipase (B570770) TL from Thermomyces lanuginosus (Lipozyme TL IM) to catalyze the Michael addition of various aromatic amines to acrylates. mdpi.com This process has been successfully implemented in a continuous-flow microreactor, which offers advantages such as short reaction times and ease of control. researchgate.netmdpi.com Researchers investigated various parameters, including solvent, temperature, and substrate ratios, to optimize the synthesis. Methanol (B129727) was found to be a suitable green solvent, and the optimal temperature was determined to be 35°C. mdpi.com The structure of the amine substrate significantly influenced the reaction yield, with electron-donating groups on the aromatic ring leading to higher reactivity. mdpi.com

Enzyme-catalyzed reductive amination is a powerful technique for synthesizing chiral amines and their derivatives from carbonyl compounds. nih.govyoutube.com This method can involve enzymes like amine dehydrogenases (AmDHs) or imine reductases (IREDs), which catalyze the reduction of an imine intermediate formed from a ketone and an amine. nih.gov

This strategy has been applied to the synthesis of N-substituted β-amino esters from β-keto esters. A library of metagenomic IREDs was screened, identifying several enzymes capable of catalyzing the reductive amination of ethyl acetoacetate (B1235776) with various small amines. nih.gov For instance, the enzyme pIR-117 was used to synthesize a specific β-amino ester from ethyl acetoacetate and propargylamine (B41283) with high enantiomeric excess (>99% e.e.). nih.gov These enzymatic reactions typically utilize a biological hydride donor like NAD(P)H and can be performed in whole-cell systems, simplifying the process. nih.gov

Enzymatic Resolution and Deracemization

The kinetic resolution of racemic β-amino esters is a widely used and effective method for obtaining enantiomerically pure compounds. This process relies on the ability of certain enzymes to selectively act on one enantiomer of a racemic mixture, allowing for the separation of the two. nih.govresearchgate.net

Lipases are the most commonly employed enzymes for the kinetic resolution of β-amino esters via enantioselective hydrolysis. mdpi.commdpi.com These enzymes are valued for their stability, commercial availability, and broad substrate tolerance. researchgate.netmdpi.com The principle involves the selective hydrolysis of one ester enantiomer into its corresponding carboxylic acid, leaving the other ester enantiomer unreacted. The resulting acid and unreacted ester can then be separated.

Numerous lipases have been successfully used, including those from Pseudomonas cepacia (lipase PS), Candida antarctica (CAL-B), and Candida rugosa. mdpi.comnih.gov For example, lipase PSIM from Burkholderia cepacia has been used for the preparative-scale resolution of various racemic β-amino carboxylic ester hydrochlorides. mdpi.com These reactions, often conducted in organic solvents like diisopropyl ether with a controlled amount of water, can furnish both the unreacted (R)-esters and the product (S)-amino acids with excellent enantiomeric excess (≥99%) and good yields. mdpi.com The enantioselectivity of the reaction is often very high, with E-values (enantiomeric ratio) frequently exceeding 200. mdpi.com

While lipases are more common, esterases, such as pig liver esterase (PLE), have also been utilized in the enantioselective synthesis and resolution of β-amino acid derivatives. arkat-usa.org Esterases can exhibit different substrate specificities and selectivities compared to lipases. In some cases, esterases have shown effectiveness where lipases have not. For instance, in a study on the hydrolysis of secondary and tertiary β-hydroxy esters, PLE was found to be the best-performing enzyme for certain tertiary esters, whereas a lipase from Pseudomonas cepacia was superior for a secondary ester. researchgate.net In screening studies, esterases are often tested alongside a panel of lipases to find the optimal biocatalyst for a specific substrate. mdpi.com For example, in the hydrolysis of a racemic ester precursor for the drug Ivabradine, several esterases showed good conversion rates, although the enantioselection was poor compared to the results achieved with Lipase PS. mdpi.com

Enzymatic Hydrolysis and Substrate Specificity

The efficiency and selectivity of the enzymatic hydrolysis of β-aminopropanoate esters are highly dependent on the structure of the substrate and the specific enzyme used. nih.govcapes.gov.br The nature of the substituents on both the amino group and the ester moiety can significantly influence the reaction rate and enantioselectivity. nih.gov

For lipases, the size and nature of the N-substituent are critical. Long, hydrophobic alkyl chains, such as the hexadecyl group in Ethyl 3-(hexadecylamino)propanoate, are generally well-tolerated and can fit into the hydrophobic binding pockets of many lipases. The structural changes in the ester part of the molecule also affect the stereoselectivity of the lipases. nih.gov For instance, a study on α-substituted phenylacetic acid esters found that p-nitrophenyl esters reacted faster than the corresponding 2-chloroethyl esters, but the enantioselectivity was higher for the latter. nih.gov This highlights the trade-off that can exist between reaction rate and selectivity.

Different enzymes exhibit distinct preferences. Porcine pancreatic lipase (PPL) has shown a preference for aromatic amino acids, while other lipases may be more effective for aliphatic substrates. arkat-usa.orgelsevierpure.com The choice of solvent and reaction conditions, such as pH and temperature, also plays a crucial role in modulating enzyme activity and selectivity. mdpi.com Therefore, empirical screening of various enzymes and conditions remains a standard and necessary practice to identify the optimal biocatalytic system for a given β-aminopropanoate ester. mdpi.comarkat-usa.org

Characterization of Esterases and Lipases Acting on Long-Chain Esters

Esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are the primary enzymes utilized for the hydrolysis and synthesis of ester bonds. Both belong to the α/β hydrolase superfamily, but they are differentiated by their substrate preference and interfacial activation. nih.gov

Substrate Specificity and Interfacial Activation

A key distinction lies in their action on substrates of varying chain lengths. Esterases typically hydrolyze water-soluble esters with short-chain fatty acids (generally up to C6). nih.gov In contrast, lipases are defined by their ability to efficiently hydrolyze water-insoluble long-chain triacylglycerols (typically C10 or longer). nih.gov This activity is characterized by interfacial activation, where the enzyme undergoes a conformational change upon contact with a lipid-water interface, exposing its active site. Given its long C16 alkyl chain, this compound is a more suitable substrate for lipases or esterases that exhibit lipase-like activity.

Biochemical Characterization

The characterization of these enzymes involves several key steps to determine their suitability for acting on long-chain esters like this compound.

Enzyme Production and Purification: Lipolytic enzymes are sourced from microorganisms, plants, and animals, with microbial sources being the most common for industrial applications due to their diversity and ease of production. nih.govmedigraphic.com The crude enzyme is purified using standard chromatography techniques to ensure that activity is not influenced by other proteins. nih.gov

Activity Assays: The hydrolytic activity is commonly measured using p-nitrophenyl (pNP) esters of varying acyl chain lengths (e.g., pNP-butyrate, pNP-palmitate). This allows for the determination of the enzyme's preference for short, medium, or long-chain substrates. For example, a novel lipase SCNL from Staphylococcus caprae showed high activity on p-nitrophenyl palmitate (C16), indicating its suitability for long-chain esters. nih.gov

Effect of pH and Temperature: The optimal pH and temperature for enzyme activity and stability are determined, as these parameters are crucial for designing an efficient biocatalytic process. nih.govnih.gov

Structural Analysis: The enzyme's structure is often modeled or determined to identify key features of the active site and substrate-binding pocket. Many lipolytic enzymes belong to the hormone-sensitive lipase (HSL) family, which is known for stability and broad substrate specificity. nih.gov

The table below summarizes the typical substrate preferences used to differentiate between esterases and lipases.

| Enzyme Type | Preferred Substrate Acyl Chain Length | Substrate Solubility | Interfacial Activation | Example Substrate |

| Esterase | Short (≤ C6) | Water-soluble | Generally Absent | p-Nitrophenyl butyrate |

| Lipase | Long (≥ C10) | Water-insoluble | Present | Triolein, p-Nitrophenyl palmitate |

This detailed characterization is essential for selecting a biocatalyst that can efficiently recognize and transform the long-chain structure of this compound.

Engineering Enzyme Specificity for β-Amino Ester Substrates

While nature provides a vast library of enzymes, they are often not perfectly suited for industrial substrates or reaction conditions. Protein engineering techniques are employed to alter and improve enzyme properties, such as substrate specificity, activity, and stability. nih.govduke.edu For a substrate like this compound, engineering may be required to enhance an enzyme's affinity for the β-amino group or to accommodate the bulky hexadecyl chain more efficiently.

Two primary strategies for enzyme engineering are rational design and directed evolution. nih.gov

Rational Design: This approach requires detailed knowledge of the enzyme's three-dimensional structure and catalytic mechanism. duke.edu Specific amino acid residues in the active site or substrate-binding pocket are identified and mutated to achieve a desired change. For instance, site-directed mutagenesis was used to replace Ser147 in hepatic lipase, which was identified through sequence homology as crucial for catalysis, resulting in a near-complete loss of activity. nih.gov Similarly, residues creating steric hindrance in the substrate-binding pocket of an esterase could be mutated to smaller amino acids to better accommodate the long alkyl chain of a β-amino ester. nih.gov

Directed Evolution: This method mimics natural evolution in the laboratory and does not require prior knowledge of the enzyme's structure. It involves generating a large library of enzyme variants through random mutagenesis, followed by screening for mutants with the desired properties. nih.govnumberanalytics.com For example, a process called Substrate Multiplexed Screening (SUMS) can be used to screen enzyme libraries against a mixture of substrates to identify variants with an expanded or altered substrate scope. nih.gov This could be applied to find lipase variants that are more active toward β-amino esters while retaining activity on long-chain substrates.

These engineering techniques can be used to reshape the enzyme's active site, modifying its size, shape, and hydrophobicity to create a biocatalyst tailored for the specific structural features of this compound.

Enzymatic Conjugation Strategies for Novel Derivatives

Enzymatic conjugation is a powerful strategy for creating novel derivatives of a parent molecule by attaching other chemical moieties site-specifically. nih.gov This approach offers high selectivity under mild, aqueous conditions, avoiding the harsh reagents and protecting group chemistry often required in traditional synthesis. For this compound, enzymes can be used to attach probes, polymers, or other bioactive molecules to generate derivatives with new functionalities. Key enzymatic tools for this purpose include transglutaminases, formylglycine-generating enzymes, and sortases.

Transglutaminase (TGase)

Microbial transglutaminase (MTGase) catalyzes the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue and a primary amine. nih.govspringernature.com This reaction can be used in two ways: if the target protein or peptide has an accessible glutamine, it can be conjugated with an amine-containing molecule. Conversely, a glutamine-containing tag can be introduced into a molecule to allow for its conjugation to a primary amine on a target. researchgate.net For a molecule like this compound, if it were first functionalized with a primary amine, it could be enzymatically linked to a glutamine-tagged peptide or protein. The enzyme is highly specific for the glutamine substrate but shows broad tolerance for the amine-containing substrate, allowing for the conjugation of diverse molecules. nih.gov

Formylglycine-Generating Enzyme (FGE)

The FGE system provides a bioorthogonal aldehyde handle for conjugation. nih.govspringernature.com FGE recognizes a short consensus sequence (CXPXR) engineered into a protein and converts the cysteine (Cys) residue into a Cα-formylglycine (fGly) residue. nih.govresearchgate.net This fGly contains a reactive aldehyde group that is not present in any of the 20 canonical amino acids. nih.gov The aldehyde can then be specifically targeted for conjugation with molecules containing an aminooxy or hydrazide functional group. springernature.com This strategy would involve creating a fusion protein containing the FGE recognition sequence and then using the resulting aldehyde handle to attach a modified version of this compound.

Sortase A (SrtA)

Sortases are transpeptidases from Gram-positive bacteria that recognize and cleave a specific peptide motif (e.g., LPXTG for Sortase A) and ligate it to an N-terminal glycine (B1666218) residue on another molecule. kanazawa-u.ac.jp The reaction is highly specific and results in the formation of a native peptide bond. nih.gov Sortase-mediated ligation (SML) is a robust method for protein-protein, protein-peptide, and protein-small molecule conjugation. researchgate.netsigmaaldrich.com To create a derivative of this compound, one could synthesize the compound with an N-terminal oligo-glycine tag. This functionalized molecule could then be enzymatically ligated to a protein or peptide engineered to have a C-terminal LPXTG tag. kanazawa-u.ac.jp Strategies have been developed to drive the reaction towards completion and overcome its reversibility, such as using metal additives to sequester the cleaved peptide fragment. nih.gov

The table below outlines these enzymatic conjugation methods.

| Enzyme | Recognition Site | Reactive Groups Involved | Bond Formed | Key Feature |

| Transglutaminase (TGase) | Glutamine residue (often in a tag) | Gln (side-chain amide) + Primary Amine | Isopeptide | Broad amine substrate tolerance. nih.gov |

| Formylglycine-Generating Enzyme (FGE) | CXPXR consensus sequence | Cys converted to Aldehyde; reacts with Hydrazide/Aminooxy | Hydrazone/Oxime | Creates a bioorthogonal aldehyde handle. nih.govnih.gov |

| Sortase A (SrtA) | LPXTG motif | Threonine (carboxyl group) + N-terminal Glycine (amine) | Peptide | Forms a native peptide bond with high specificity. nih.gov |

Applications in Advanced Materials Science and Organic Synthesis

Polymer Science and Engineering

The primary application of ethyl 3-(hexadecylamino)propanoate in polymer science is as a monomer for the synthesis of poly(β-amino ester)s (PBAEs). These polymers are a class of biodegradable and pH-responsive materials that have garnered significant interest for their potential in drug and gene delivery.

Synthesis and Design of Poly(β-amino ester)s (PBAEs) incorporating Long Alkyl Chains

The synthesis of PBAEs is typically achieved through the Michael addition polymerization of a diacrylate monomer with a primary or secondary amine. documentsdelivered.com The incorporation of long alkyl chains, such as the hexadecyl (C16) chain from this compound, is a key strategy to impart hydrophobicity to the polymer backbone.

While the direct polymerization of a pre-functionalized monomer like this compound is a conceptual approach, the more commonly documented method in scientific literature involves the co-polymerization of a diacrylate with a mixture of a primary amine and a long-chain alkylamine, such as hexadecylamine (B48584). nih.gov This method allows for the tuning of the polymer's hydrophobicity by varying the molar ratio of the hydrophilic and hydrophobic amine monomers. For instance, a common synthesis involves reacting a diacrylate, such as 1,4-butanediol (B3395766) diacrylate, with a primary amine, like 5-amino-1-pentanol, and a hydrophobic amine, such as hexadecylamine. nih.gov

The general synthesis scheme for creating acrylate-terminated PBAEs involves reacting a diacrylate with an amine at a molar ratio of approximately 1.2:1. researchgate.net This is typically carried out at an elevated temperature (e.g., 90-95°C) for a set period (e.g., 12-24 hours). researchgate.netnih.gov This initial polymerization results in a polymer with acrylate (B77674) end groups, which can then be further modified in a subsequent end-capping step.

Structure-Function Relationships in PBAE Architectures

The incorporation of the hexadecyl chain from this compound or its amine equivalent, hexadecylamine, into the PBAE structure has a profound impact on the polymer's properties and, consequently, its function in various applications.

The introduction of long alkyl chains significantly increases the hydrophobicity of the PBAE. Research has shown a positive correlation between the length of the alkyl side chain and the efficiency of gene delivery. For example, increasing the alkyl chain length from eight to sixteen carbons in certain PBAE terpolymers has been demonstrated to enhance transfection efficiency. This increased hydrophobicity is thought to promote more stable complexation with nucleic acids and facilitate interaction with cell membranes.

The hydrophobic modifications also play a crucial role in the stability of nanoparticles formed from these polymers. PBAEs with a higher hydrophobic content, achieved by incorporating longer alkyl chains or increasing the molar ratio of the hydrophobic amine monomer, tend to form more stable polyplexes, which are less prone to aggregation in physiological conditions. nih.gov

| Polymer System | Alkyl Chain Length | Key Finding | Reference |

|---|---|---|---|

| C32-122 Terpolymers | C8 to C16 | Positive association between alkyl side chain length and transfection efficiency in HeLa cells. | nih.gov |

| P(SpOABAE) | Oleylamine (C18) | Gene silencing efficacy increased with hydrophobicity. | nih.gov |

A hallmark of PBAEs is their pH sensitivity, which is attributed to the tertiary amines in the polymer backbone. These amines have a pKa in the range of approximately 6.2 to 7.2, which allows them to become protonated in the acidic environment of endosomes (pH 5.0-6.5). nih.govresearchgate.net This protonation leads to an influx of protons and counter-ions, causing osmotic swelling and eventual rupture of the endosome, a phenomenon often referred to as the "proton sponge effect." This facilitates the release of the therapeutic payload into the cytoplasm.

| PBAE Polymer | Effective pKa | Key Characteristic | Reference |

|---|---|---|---|

| PBAE 746 | 6.16 | Exhibit a clear effective pKa value between pH 6-7.4, indicating a defined pH range for buffering. | nih.gov |

| PBAE 446 | 6.95 | ||

| PBAE 447 | 7.15 |

The terminal groups of PBAE chains play a critical role in their performance as delivery vectors. Acrylate-terminated PBAEs, resulting from the initial polymerization, can be further functionalized through a process called end-capping. This involves reacting the terminal acrylate groups with an excess of an amine-containing molecule. researchgate.net

Applications in Drug Delivery Systems (Materials Science Perspective)

From a materials science standpoint, PBAEs synthesized with long alkyl chains derived from monomers like this compound are designed to self-assemble into nanoparticles that can encapsulate and protect therapeutic payloads. The hydrophobic core, formed by the aggregation of the hexadecyl chains, provides a suitable environment for loading hydrophobic drugs, while the cationic and pH-responsive shell facilitates interaction with cell membranes and endosomal escape.

The size and surface charge (zeta potential) of these nanoparticles are critical parameters that influence their in vivo behavior, including their circulation time, biodistribution, and cellular uptake. The incorporation of long alkyl chains can influence these properties. For example, hydrophobic modifications can lead to the formation of smaller and more stable nanoparticles. The zeta potential of PBAE-based nanoparticles is typically positive, which is advantageous for interacting with the negatively charged cell surface.

| PBAE Nanoparticle | Size (nm) | Zeta Potential (mV) | Key Feature | Reference |

|---|---|---|---|---|

| C32-145 | 91 | -7.5 to -11.02 | Demonstrated high transfection efficiency. | researchgate.net |

| D32-145 | 91 | -7.5 to -11.02 | Comparable size to C32-145 with high efficiency. | researchgate.net |

| B4S4E7 | ~100 | ~30 (in NaAc buffer) | Effective for plasmid delivery. | nih.gov |

Polymer Surface Functionalization and Bioconjugation for Material Interfaces

The amphiphilic nature of long-chain N-alkylated amino acid esters, such as this compound, makes them excellent candidates for the functionalization of polymer surfaces. This property arises from the combination of a polar head group (the amino ester) and a long nonpolar alkyl chain. These molecules can self-assemble at interfaces, including on the surface of polymeric materials, altering the surface properties. rsc.org For instance, they can form monolayers or more complex structures on hydrophobic polymer surfaces, presenting a new interface to the surrounding environment. nih.govresearchgate.net This can be leveraged to improve biocompatibility, control wetting, or introduce specific functionalities.

The amino group, once presented on the surface, serves as a reactive handle for bioconjugation. Various biomolecules, such as peptides, proteins, or nucleic acids, can be covalently attached to the surface-immobilized amino acid esters. This is a crucial step in the development of advanced biomaterials, including biosensors, drug delivery systems, and biocompatible implants. The long hexadecyl chain in a molecule like this compound would ensure a stable anchoring within a hydrophobic polymer matrix or on a surface. acs.orgku.dk

Research on related cationic amino acid-based surfactants with long alkyl chains has demonstrated their ability to interact with biological membranes, a property that is also relevant for bioconjugation and the design of material interfaces that mimic biological structures. nih.gov The ester functionality, in this case, the ethyl propanoate group, can also be a site for further chemical modification, adding to the versatility of these molecules in material science.

Synthetic Utility as Chiral Intermediates and Building Blocks in Organic Synthesis

The structural features of this compound and its analogs make them valuable intermediates in various synthetic pathways.

Precursors for Substituted β-Amino Acids and their Derivatives

β-amino acids are crucial components of numerous biologically active molecules and are extensively used in the creation of peptidomimetics due to their enhanced metabolic stability. nih.gov Compounds like this compound are, by their structure, derivatives of β-amino acids. They can serve as precursors for a variety of other substituted β-amino acids. The N-hexadecyl group can be conceptually replaced or modified, and the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

The synthesis of β-amino acid derivatives is an active area of research, with methods being developed to introduce diverse functionalities in a controlled manner. qub.ac.ukorganic-chemistry.org The presence of the long alkyl chain in this compound offers a lipophilic character that can be exploited in the synthesis of derivatives with specific solubility properties or for targeted delivery applications.

Role in the Construction of Complex Organic Molecules

The combination of a long alkyl chain, a secondary amine, and an ester functionality in a single molecule makes compounds like this compound useful building blocks for the synthesis of more complex organic molecules. The secondary amine can be further alkylated or acylated, and the ester can participate in a variety of reactions, such as Claisen condensations or reactions with Grignard reagents. jeeadv.ac.in

The synthesis of complex natural products and pharmaceuticals often relies on the use of versatile, multifunctional building blocks. researchgate.net The long alkyl chain can be a key feature in the final target molecule, for instance, in the synthesis of lipids, surfactants, or other amphiphilic molecules with specific biological or material properties. chalmers.se

Chiral Building Blocks in Asymmetric Catalysis

If synthesized in an enantiomerically pure form, the chiral center of a β-amino acid ester derivative could be used to induce stereoselectivity in a variety of chemical transformations. The long N-alkyl chain could influence the steric environment around the catalytic center, potentially affecting the enantioselectivity of the reaction. Furthermore, the lipophilic nature of the hexadecyl group could be advantageous for catalysis in nonpolar solvents or in biphasic systems. Chiral BINOL aldehydes, for instance, have been used to catalyze asymmetric reactions of N-unprotected amino esters. nih.gov This highlights the potential of amino acid derivatives to act as key components in catalytic systems.

Peptidomimetic Design and Conformational Studies

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation. nih.gov N-alkylation of amino acids is a common strategy in peptidomimetic design. wjarr.com

Incorporation into Peptide Sequences for Structural Modifications

The incorporation of N-alkylated amino acids, such as a derivative of this compound, into a peptide sequence can have profound effects on the peptide's conformation and biological activity. The N-alkylation removes the amide proton, which is a hydrogen bond donor, thereby disrupting secondary structures like α-helices and β-sheets. This can be used to induce specific turns or to create more flexible regions in a peptide chain. nih.gov

The long hexadecyl chain would introduce a significant lipophilic character to the peptide, which could enhance its ability to cross cell membranes or to interact with hydrophobic pockets in protein targets. The study of peptides containing β-amino acids has shown that they can form stable secondary structures and exhibit a range of biological activities. acs.orgacs.org Therefore, the incorporation of a building block derived from this compound could be a valuable tool for creating novel peptidomimetics with tailored properties.

Influence of Hexadecylamino Moiety on Peptide Secondary Structures

The hexadecyl group introduces a significant hydrophobic component to the peptide. This hydrophobicity is a primary driver of protein folding, causing the peptide chain to arrange itself in a way that minimizes the exposure of this nonpolar tail to an aqueous environment. This can lead to the stabilization of specific secondary structures.

Key Influences of the Hexadecylamino Moiety:

Stabilization of α-Helices: In amphipathic α-helical peptides, where one face of the helix is hydrophobic and the other is hydrophilic, the hexadecyl chain can anchor the peptide into a lipid bilayer or the hydrophobic core of a protein. This anchoring effect can restrict conformational freedom and stabilize the helical structure. Studies on peptides containing amino acids with long alkyl chains have shown that these modified peptides tend to adopt α-helical structures, particularly in lipid environments. nih.gov

Promotion of β-Sheets: Alternatively, the long alkyl chains can promote the formation of β-sheets. The hydrophobic interactions between the hexadecyl groups of adjacent peptide strands can drive the assembly of β-sheet structures. In aqueous solutions, some peptides with long alkyl chains have been observed to form β-structures. nih.gov

Conformational Switching: The environment plays a crucial role in determining the final secondary structure. A peptide containing a hexadecylamino group might exist in a random coil or β-sheet conformation in an aqueous solution and transition to an α-helical structure upon insertion into a lipid membrane. This conformational change is a key feature of many biologically active peptides. nih.gov

Research Findings on Related Structures:

Studies on amphipathic α-helical peptides incorporating amino acids with long alkyl chains, such as palmitoyl (B13399708) groups (C16), have demonstrated these effects. For instance, a palmitoylated peptide was found to maintain an α-helical structure in both aqueous solution and within liposomes. nih.gov In contrast, another peptide with a shorter myristoyl group (C14) exhibited a β-structure in solution but transitioned to an α-helix in the presence of lipids. nih.gov These findings underscore the structure-directing influence of long alkyl chains.

| Peptide Modification | Observed Secondary Structure (Aqueous Solution) | Observed Secondary Structure (Lipid Environment) |